Methyl 5-bromo-2-ethyl-1,3-benzoxazole-7-carboxylate
Overview
Description
Methyl 5-bromo-2-ethyl-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-ethylbenzene-1,3-diol and bromoacetic acid.
Reaction Steps: The process involves the formation of an oxazole ring through cyclodehydration. This can be achieved by reacting the starting materials with a dehydrating agent such as phosphorus oxychloride (POCl3) under controlled temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Azides, halides, or other functional groups.
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-ethyl-1,3-benzoxazole-7-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and inflammatory diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-ethyl-1,3-benzoxazole-7-carboxylate exerts its effects involves interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt fungal cell membranes. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate: Lacks the ethyl group at the 2-position.
Uniqueness: The presence of the ethyl group in Methyl 5-bromo-2-ethyl-1,3-benzoxazole-7-carboxylate provides unique chemical and biological properties compared to its analogs
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Properties
IUPAC Name |
methyl 5-bromo-2-ethyl-1,3-benzoxazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-9-13-8-5-6(12)4-7(10(8)16-9)11(14)15-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGUKHQIZHCFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC(=CC(=C2O1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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